molecular formula C15H13NO3 B8490746 Benzene, 4-ethenyl-2-nitro-1-(phenylmethoxy)- CAS No. 515152-69-9

Benzene, 4-ethenyl-2-nitro-1-(phenylmethoxy)-

Cat. No. B8490746
Key on ui cas rn: 515152-69-9
M. Wt: 255.27 g/mol
InChI Key: XSRFFTZSHZDTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163939B2

Procedure details

A mixture of Example 68A (2.18 g, 7.08 mmol), Pd(PPh3)4 (1.23 g, 1.06 mmol) and tributyl-vinyl-stannane (2.48 mL, 8.49 mmol) in DMF (200 mL) was heated at 80° C. overnight. The solvent was removed by vacuum pump. The residue was dissolved in acetone (50 mL), and dried with silica gel powder (20 g). 10% ethyl acetate in hexanes (2 L) was used to run flash chromatography to give the title compound (1.69 g, 94%). MS (DCI) m/z 273.03 (M+NH4)+; 1H NMR (500 MHz, CD2Cl2) δ ppm 5.23 (s, 2 H) 5.72 (d, J=17.47 Hz, 1 H) 6.67 (dd, J=17.78, 10.92 Hz, 1 H) 7.12 (d, J=8.73 Hz, 1 H) 7.35 (m, 1 H) 7.38–7.43 (m, 2 H) 7.44–7.48 (m, 2 H) 7.56 (dd, J=8.73, 2.18 Hz, 1 H) 7.87 (d, J=2.18 Hz, 1 H).
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:19]([Sn](CCCC)(CCCC)C=C)[CH2:20]CC>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:16]([C:10]1[CH:11]=[C:12]([CH:19]=[CH2:20])[CH:13]=[CH:14][C:9]=1[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([O-:18])=[O:17] |^1:42,44,63,82|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
2.48 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.23 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by vacuum pump
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (50 mL)
CUSTOM
Type
CUSTOM
Details
dried with silica gel powder (20 g)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C=C)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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